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molecular formula C20H13BrClN3 B8729207 2-(4-Bromophenyl)-7-chloro-N-phenylquinazolin-4-amine CAS No. 405932-32-3

2-(4-Bromophenyl)-7-chloro-N-phenylquinazolin-4-amine

Cat. No. B8729207
M. Wt: 410.7 g/mol
InChI Key: XAXJKDNUMGGTBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07547702B2

Procedure details

A solution of 2-(4-bromo-phenyl)-4,7-dichloro-quinazoline (0.085 mmol, 30 mg) in 2 ml THF is treated with aniline (0.01 ml, 0.11 mmol). The suspension is heated to 60° and stirred for 18 hrs. The reaction mixture is filtered and the crystals are washed with THF and dried. [2-(4-Bromo-phenyl)-7-chloro-quinazolin-4-yl]-phenyl-amine is obtained.
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
0.01 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:17]=[C:16](Cl)[C:15]3[C:10](=[CH:11][C:12]([Cl:19])=[CH:13][CH:14]=3)[N:9]=2)=[CH:4][CH:3]=1.[NH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:17]=[C:16]([NH:20][C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)[C:15]3[C:10](=[CH:11][C:12]([Cl:19])=[CH:13][CH:14]=3)[N:9]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
30 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=NC2=CC(=CC=C2C(=N1)Cl)Cl
Name
Quantity
0.01 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 18 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension is heated to 60°
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
WASH
Type
WASH
Details
the crystals are washed with THF
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=NC2=CC(=CC=C2C(=N1)NC1=CC=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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